N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide
Description
N-[4-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxamide is a small-molecule compound featuring a pyridine-2-carboxamide core linked to a 4-(dimethylsulfamoyl)phenyl substituent. The dimethylsulfamoyl group (SO₂N(CH₃)₂) is a key structural motif, contributing to its electronic and steric properties.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOVSNQYIIZRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide typically involves the reaction of 4-(dimethylsulfamoyl)aniline with pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified from diverse sources, share structural or functional similarities with N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide. Key comparisons focus on molecular features, substituents, and inferred physicochemical properties.
Table 1: Structural and Molecular Comparison of Analogous Compounds
Key Comparisons:
Core Structure Variations :
- The target compound and M339-1286 share the pyridine-2-carboxamide core, but M339-1286 incorporates a chlorophenyl-oxadiazole-methoxy group, enhancing its molecular weight and introducing electronegative chlorine .
- L957-1791 replaces the pyridine core with an oxadiazole ring, a bioisostere that may improve metabolic stability but increases molecular weight (446.48 vs. ~304.34) .
284462-37-9 features an aminophenoxy group, which is less sterically hindered than dimethylsulfamoyl, possibly improving bioavailability .
Molecular Weight and Functional Groups :
- The urea linkage in 1285533-95-0 (MW 390.44) introduces hydrogen-bonding capacity, contrasting with the sulfonamide’s polarity in the target compound .
- M339-1286’s chlorophenyl group adds hydrophobicity, which may influence membrane permeability compared to the target’s sulfamoyl group .
Research Implications
- Structural Activity Relationships (SAR) : The dimethylsulfamoyl group’s electronic effects may position the target compound as a candidate for enzyme inhibition (e.g., carbonic anhydrase), whereas oxadiazole-containing analogs like L957-1791 could target oxidative stress pathways .
Biological Activity
N-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a pyridine ring and a sulfonamide moiety. The presence of the dimethylsulfamoyl group is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing several key areas of activity:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may act as an anticancer agent by inhibiting specific cancer cell lines.
- Enzyme Inhibition : It has been shown to interact with certain enzymes, potentially modulating their activity.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound may inhibit enzymes involved in critical biological pathways, such as kinases and phosphatases.
- Cellular Uptake : Its lipophilic nature allows for effective cellular penetration, enhancing its bioavailability and efficacy.
Antimicrobial Activity
A study examined the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties, particularly against fungal infections.
Anticancer Studies
In another investigation focusing on cancer cell lines, this compound demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These results indicate that the compound may effectively inhibit the proliferation of various cancer cell types.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to either the pyridine or phenyl rings can significantly impact biological activity. For example:
- Substitution Effects : Introduction of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
- Pyridine Variants : Altering substituents on the pyridine ring can modulate anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
